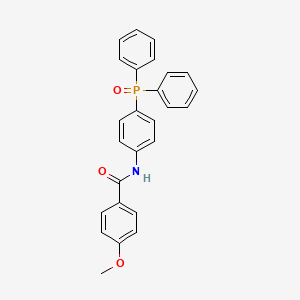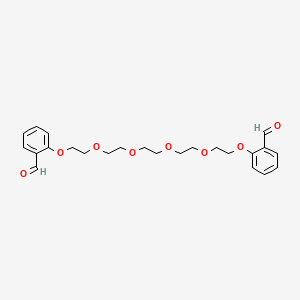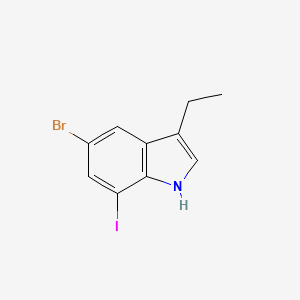
5-Bromo-3-ethyl-7-iodo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-ethyl-7-iodo-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-7-iodo-1H-indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination and iodination of 3-ethylindole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetonitrile or tetrahydrofuran (THF). The reaction is carried out under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-3-ethyl-7-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd) and ligands in the presence of bases like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3-ethyl-7-iodo-1H-indole is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, indole derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be used to synthesize compounds that target specific biological pathways .
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives have shown promise in the development of drugs for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-3-ethyl-7-iodo-1H-indole and its derivatives involves interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and iodine atoms can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
5-Bromo-3-iodo-1H-indole: Similar structure but lacks the ethyl group.
5-Bromo-1H-indole: Lacks both the ethyl and iodine groups.
7-Iodo-1H-indole: Lacks the bromine and ethyl groups.
Uniqueness: 5-Bromo-3-ethyl-7-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms along with an ethyl group. This combination of substituents provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918446-43-2 |
|---|---|
Formule moléculaire |
C10H9BrIN |
Poids moléculaire |
349.99 g/mol |
Nom IUPAC |
5-bromo-3-ethyl-7-iodo-1H-indole |
InChI |
InChI=1S/C10H9BrIN/c1-2-6-5-13-10-8(6)3-7(11)4-9(10)12/h3-5,13H,2H2,1H3 |
Clé InChI |
QVMIOTZGSWPLLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC2=C1C=C(C=C2I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


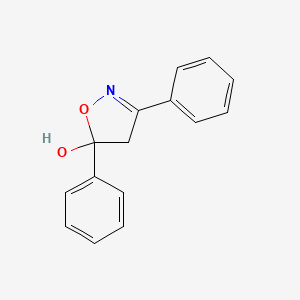
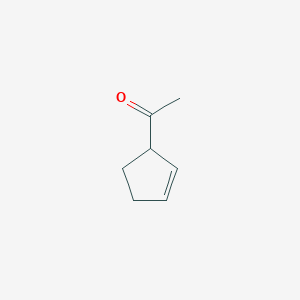
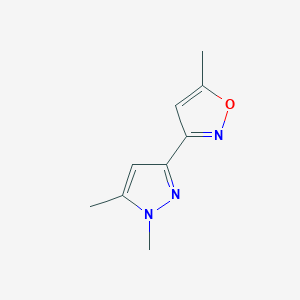
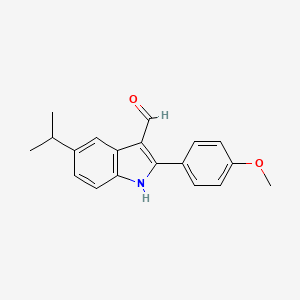
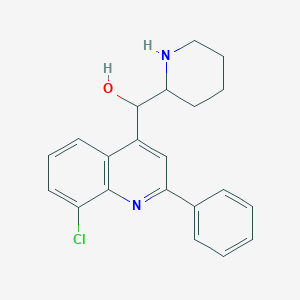
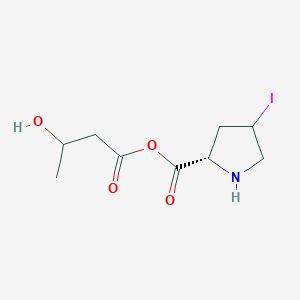
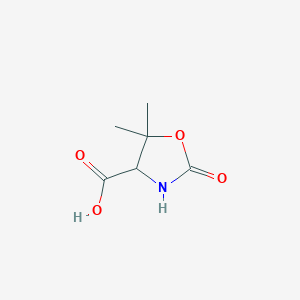
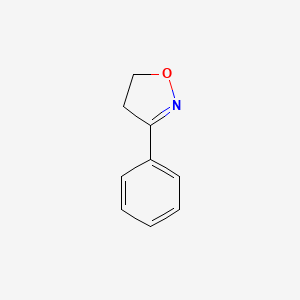
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
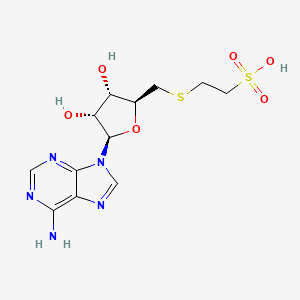
![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
